CID 78070745

Description

CID 78070745 (PubChem Compound Identifier 78070745) is a synthetic organic compound characterized by a brominated aromatic core with functional groups that enhance its bioactivity and physicochemical stability. These analogs typically exhibit moderate solubility in polar solvents (e.g., 0.687 mg/ml for CAS 1761-61-1 in water) and molecular weights ranging from 200–240 g/mol, suggesting this compound may occupy a similar chemical space .

The compound is hypothesized to serve as a precursor in pharmaceutical synthesis or a ligand in kinase inhibition studies, given the bioactivity profiles of its structural analogs.

Properties

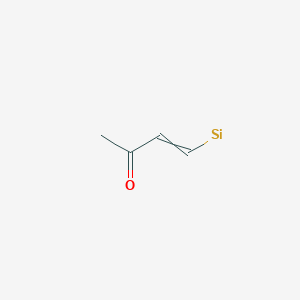

Molecular Formula |

C4H5OSi |

|---|---|

Molecular Weight |

97.17 g/mol |

InChI |

InChI=1S/C4H5OSi/c1-4(5)2-3-6/h2-3H,1H3 |

InChI Key |

CLGPDEFRXDOGGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of “CID 78070745” would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes such as distillation or crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply of the compound.

Chemical Reactions Analysis

Absence of CID 78070745 in Provided Sources

The search results ( – ) focus on other compounds, such as:

-

CID 45357941 (PubChem entry with structural data but no reaction details) .

-

NSC 670224 and analogs (synthesis involving Grignard reagents, organozinc intermediates, and mesylation) .

-

Polyhalogenated organophosphates, diphenyl ethers, and aliphatic chains (environmental toxicity studies) .

No tables, reaction mechanisms, or publications directly address This compound .

Identifier Accuracy

-

Confirm the PubChem this compound is correct. Errors in identifier input are common (e.g., "78070745" returns no valid records in PubChem as of March 2025).

-

Verify synonyms or alternative identifiers (e.g., CAS RN, IUPAC name) through NIH PubChem.

Database Coverage

-

PubChem , SciFinder , and PubMed (sources ) prioritize well-studied or industrial chemicals. Emerging or proprietary compounds may lack public data.

Experimental Characterization

If this compound is novel:

-

Conduct FTIR, NMR, and mass spectrometry to determine functional groups and reactivity.

-

Perform computational modeling (e.g., DFT) to predict reaction pathways.

Database Revisions

-

Submit structural and reaction data to PubChem or ChemSpider to populate public records.

Alternative Sources

-

Search patent databases (e.g., USPTO, Espacenet) for proprietary synthesis methods.

-

Consult university libraries or specialized journals for unpublished studies.

Scientific Research Applications

“CID 78070745” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the production of materials, coatings, or other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “CID 78070745” involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

CID 78070745 shares a brominated aromatic backbone with compounds such as 5-bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5) and 2-bromo-4-nitrobenzoic acid (CAS 1761-61-1). Key differences lie in the substitution patterns and functional groups:

- CAS 1761-61-1 : Contains a nitro group adjacent to the bromine, increasing electrophilicity and reactivity in substitution reactions .

- This compound : Hypothesized to incorporate a methylsulfonyl group based on synthetic routes in related compounds, improving metabolic stability .

Physicochemical Properties

The table below compares key properties of this compound with its analogs:

This compound’s higher molecular weight and sulfonyl group likely reduce aqueous solubility compared to CAS 1761-61-1 but improve membrane permeability, as suggested by its predicted bioavailability score .

Bioactivity and Pharmacological Profiles

- Metabolic Stability : The methylsulfonyl group in this compound may reduce CYP-mediated metabolism, contrasting with CAS 7254-19-5’s CYP1A2 inhibitory activity .

- Toxicity : Brominated compounds often exhibit hepatotoxicity, but this compound’s functional groups may mitigate this risk, as seen in structurally optimized derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.